3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Hydroxycaffeic acid, also known as hydroxycaffeate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Hydroxycaffeic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Outside of the human body, hydroxycaffeic acid can be found in olive. This makes hydroxycaffeic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13058-13-4
VCID:
VC0173185
InChI:
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+
SMILES:
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O
Molecular Formula:
C9H8O5
Molecular Weight:
196.16 g/mol
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
CAS No.: 13058-13-4
Main Products
VCID: VC0173185
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
CAS No. | 13058-13-4 |
---|---|
Product Name | 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid |
Molecular Formula | C9H8O5 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | (E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ |
Standard InChIKey | RHGWNBSOWGUGPA-DUXPYHPUSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O |
SMILES | C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Description | Hydroxycaffeic acid, also known as hydroxycaffeate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Hydroxycaffeic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Outside of the human body, hydroxycaffeic acid can be found in olive. This makes hydroxycaffeic acid a potential biomarker for the consumption of this food product. |
PubChem Compound | 21889163 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume